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Compound of Interest

Compound Name: (+-)-Aegeline

Cat. No.: B7765714 Get Quote

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This application note provides a detailed overview and experimental

protocols for the structural characterization of (+-)-Aegeline, a naturally occurring alkaloid,

utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These powerful

analytical techniques are indispensable for the unambiguous structural elucidation and purity

assessment of natural products in academic research and drug development.

Introduction
(+-)-Aegeline, with the systematic IUPAC name (E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-

phenylprop-2-enamide, is a bioactive compound isolated from various plant species. Its

chemical formula is C₁₈H₁₉NO₃, and it has a molecular weight of 297.3 g/mol . The structural

complexity and potential pharmacological activities of aegeline necessitate precise

characterization, for which NMR and mass spectrometry are the gold standard methodologies.

This document outlines the key experimental procedures and data interpretation for the

comprehensive analysis of (+-)-Aegeline.

Data Presentation
Quantitative data obtained from NMR and mass spectrometry analyses are summarized in the

following tables for clarity and comparative purposes.
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Table 1: ¹H NMR Spectral Data of (+-)-Aegeline
Proton (Position)

Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2', H-6' 7.28 d 8.6

H-3', H-5' 6.88 d 8.6

H-2'', H-6'' 7.50-7.40 m -

H-3'', H-4'', H-5'' 7.40-7.30 m -

H-α 4.85 dd 8.0, 4.0

H-β 3.55-3.45 m -

H-β' 3.40-3.30 m -

OCH₃ 3.79 s -

NH 6.30 t 5.5

OH 2.50 d 3.5

H-7 7.63 d 15.7

H-8 6.45 d 15.7

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Table 2: ¹³C NMR Spectral Data of (+-)-Aegeline
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Carbon (Position) Chemical Shift (δ, ppm)

C-1' 133.5

C-2', C-6' 127.5

C-3', C-5' 114.0

C-4' 159.2

C-1'' 135.0

C-2'', C-6'' 128.8

C-3'', C-5'' 129.8

C-4'' 127.8

C=O 166.5

CH-OH (C-α) 72.5

CH₂-NH (C-β) 46.0

OCH₃ 55.3

C-7 141.5

C-8 121.0

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Table 3: Mass Spectrometry Fragmentation Data of (+-)-
Aegeline
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Precursor Ion (m/z) Fragment Ion (m/z)
Relative Intensity

(%)

Proposed Fragment

Structure/Loss

298.14 [M+H]⁺ 280.13 15 [M+H - H₂O]⁺

163.08 40

[C₁₀H₁₁O₂]⁺ (p-

methoxybenzoyl

cation)

135.08 100
[C₉H₁₁O]⁺ (p-

methoxystyrene)

131.05 95
[C₉H₇O]⁺ (cinnamoyl

cation)

103.05 75

[C₈H₇]⁺

(phenylacetylene

cation)

320.12 [M+Na]⁺ 298.14 10 [M+Na - H₂O]⁺

185.09 35 [C₁₀H₁₁NaO₂]⁺

157.07 80 [C₉H₁₀NaO]⁺

Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be

adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. Sample Preparation:

Weigh approximately 5-10 mg of purified (+-)-Aegeline.

Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm

NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous

solution.

1.2. ¹H NMR Data Acquisition:

Instrument: 400 MHz NMR Spectrometer

Pulse Program: Standard single-pulse (zg30)

Spectral Width: 0-15 ppm

Acquisition Time: ~3 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16-32

1.3. ¹³C NMR Data Acquisition:

Instrument: 100 MHz NMR Spectrometer

Pulse Program: Proton-decoupled pulse program (zgpg30)

Spectral Width: 0-200 ppm

Acquisition Time: ~1.5 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

1.4. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct the spectra manually.

Calibrate the chemical shifts using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
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Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicity and coupling constants in the ¹H NMR spectrum to deduce proton

connectivity.

Assign the signals in the ¹³C NMR spectrum based on chemical shift values and comparison

with literature data for similar structures.

Mass Spectrometry (MS)
2.1. Sample Preparation:

Prepare a stock solution of (+-)-Aegeline in a suitable solvent such as methanol or

acetonitrile at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-

Performance Liquid Chromatography (UHPLC) system.

Column: A C18 reversed-phase column is typically suitable.

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic

acid (B).

Flow Rate: 0.2-0.5 mL/min.

Injection Volume: 5-10 µL.

2.3. Mass Spectrometry Data Acquisition:

Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument.

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

Scan Range: m/z 50-500.
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MS/MS Analysis: Perform fragmentation of the precursor ions ([M+H]⁺ and [M+Na]⁺) using

collision-induced dissociation (CID) to obtain fragment ion spectra.

2.4. Data Analysis:

Identify the molecular ion peaks ([M+H]⁺ at m/z 298.14 and [M+Na]⁺ at m/z 320.12).

Analyze the high-resolution mass data to confirm the elemental composition.

Interpret the MS/MS fragmentation pattern to elucidate the structure of the fragment ions and

confirm the connectivity of the molecule.

Mandatory Visualizations
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Caption: Chemical structure of (+-)-Aegeline.

Experimental Workflow for (+-)-Aegeline
Characterization
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Caption: Workflow for NMR and MS characterization.

Mass Spectrometry Fragmentation Pathway of (+-)-
Aegeline
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Caption: Proposed ESI-MS/MS fragmentation of Aegeline.

To cite this document: BenchChem. [Characterization of (+-)-Aegeline: An Application Note
on NMR and Mass Spectrometry Techniques]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b7765714#nmr-and-mass-spectrometry-for-
aegeline-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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